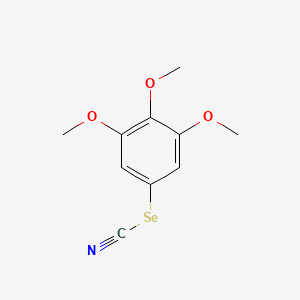![molecular formula C21H30N2O4 B14908914 2,2'-[1,2-Propanediylbis(iminomethylylidene)]bis(5,5-dimethyl-1,3-cyclohexanedione)](/img/structure/B14908914.png)
2,2'-[1,2-Propanediylbis(iminomethylylidene)]bis(5,5-dimethyl-1,3-cyclohexanedione)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,2’-[1,2-Propanediylbis(iminomethylylidene)]bis(5,5-dimethyl-1,3-cyclohexanedione) is a complex organic compound with the molecular formula C21H30N2O4 This compound is characterized by its unique structure, which includes two 5,5-dimethyl-1,3-cyclohexanedione units linked by a 1,2-propanediylbis(iminomethylylidene) bridge
准备方法
The synthesis of 2,2’-[1,2-Propanediylbis(iminomethylylidene)]bis(5,5-dimethyl-1,3-cyclohexanedione) typically involves the reaction of 5,5-dimethyl-1,3-cyclohexanedione with a suitable diamine, such as 1,2-diaminopropane, under controlled conditions . The reaction is usually carried out in an organic solvent, such as ethanol or methanol, at elevated temperatures to facilitate the formation of the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
化学反应分析
2,2’-[1,2-Propanediylbis(iminomethylylidene)]bis(5,5-dimethyl-1,3-cyclohexanedione) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions, where one or more functional groups are replaced by other groups under specific conditions. Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and catalysts like palladium on carbon. The major products formed from these reactions depend on the specific reagents and conditions used.
科学研究应用
2,2’-[1,2-Propanediylbis(iminomethylylidene)]bis(5,5-dimethyl-1,3-cyclohexanedione) has a wide range of scientific research applications, including:
Chemistry: It is used as a ligand in coordination chemistry to form complexes with various metal ions, which can be studied for their catalytic and electronic properties.
Biology: The compound’s unique structure makes it a potential candidate for studying enzyme interactions and protein binding.
Medicine: Research is being conducted to explore its potential as a therapeutic agent due to its ability to interact with biological molecules.
Industry: It is used in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity.
作用机制
The mechanism by which 2,2’-[1,2-Propanediylbis(iminomethylylidene)]bis(5,5-dimethyl-1,3-cyclohexanedione) exerts its effects involves its interaction with specific molecular targets. The compound can bind to metal ions, forming stable complexes that can participate in catalytic cycles. Additionally, its ability to undergo various chemical reactions allows it to interact with biological molecules, potentially affecting cellular pathways and processes.
相似化合物的比较
2,2’-[1,2-Propanediylbis(iminomethylylidene)]bis(5,5-dimethyl-1,3-cyclohexanedione) can be compared with similar compounds such as:
- 2,2’-[1,6-Hexanediylbis(iminomethylylidene)]bis(5,5-dimethyl-1,3-cyclohexanedione) : This compound has a similar structure but with a hexanediyl bridge instead of a propanediyl bridge, which affects its chemical properties and reactivity.
- 2,2’-(5-Indanylmethylene)-bis-(5,5-dimethyl-1,3-cyclohexanedione) : This compound features an indanylmethylene bridge, leading to different electronic and steric properties.
The uniqueness of 2,2’-[1,2-Propanediylbis(iminomethylylidene)]bis(5,5-dimethyl-1,3-cyclohexanedione) lies in its specific structural arrangement, which imparts distinct chemical and physical properties, making it valuable for various applications.
属性
分子式 |
C21H30N2O4 |
|---|---|
分子量 |
374.5 g/mol |
IUPAC 名称 |
3-hydroxy-2-[2-[(2-hydroxy-4,4-dimethyl-6-oxocyclohexen-1-yl)methylideneamino]propyliminomethyl]-5,5-dimethylcyclohex-2-en-1-one |
InChI |
InChI=1S/C21H30N2O4/c1-13(23-12-15-18(26)8-21(4,5)9-19(15)27)10-22-11-14-16(24)6-20(2,3)7-17(14)25/h11-13,24,26H,6-10H2,1-5H3 |
InChI 键 |
NCEPPAKRVFLQKD-UHFFFAOYSA-N |
规范 SMILES |
CC(CN=CC1=C(CC(CC1=O)(C)C)O)N=CC2=C(CC(CC2=O)(C)C)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


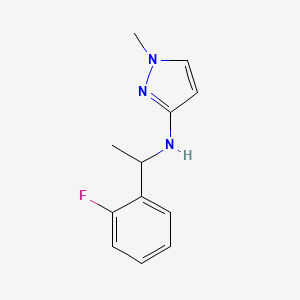

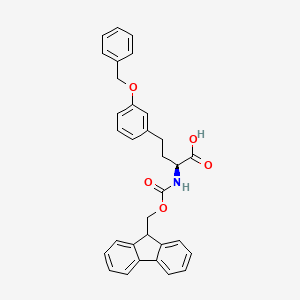
![N'-[(1Z)-1-(biphenyl-4-yl)propylidene]-2-(2,4-dimethylphenoxy)acetohydrazide](/img/structure/B14908857.png)

![1-Chloro-3-(methylsulfonyl)-5,6-dihydro-4H-cyclopenta[c]thiophen-4-one](/img/structure/B14908881.png)
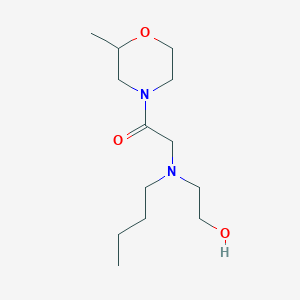



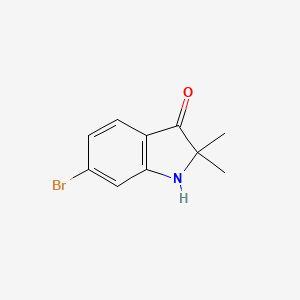
![6'-Bromo-2',3',4',9'-tetrahydrospiro[piperidine-4,1'-pyrido[3,4-b]indole]](/img/structure/B14908929.png)

